TP-3654

Description

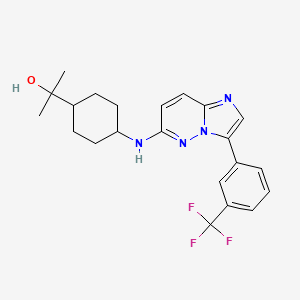

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O/c1-21(2,30)15-6-8-17(9-7-15)27-19-10-11-20-26-13-18(29(20)28-19)14-4-3-5-16(12-14)22(23,24)25/h3-5,10-13,15,17,30H,6-9H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNVABDYQLHODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361951-15-6 | |

| Record name | TP-3654 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361951156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TP-3654 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOB0N7BOY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the PIM Kinase Selectivity Profile of TP-3654

This technical guide provides a comprehensive overview of the PIM kinase selectivity profile of this compound (also known as Nuvisertib). This compound is an orally available, second-generation, and selective ATP-competitive inhibitor of the proviral integration site for Moloney murine leukemia virus (PIM) kinases, which has shown potential in preclinical models and is under investigation in clinical trials for various malignancies, particularly myelofibrosis.[1][2][3][4][5][6][7][8]

This document details the quantitative kinase inhibition data, the experimental methodologies used to determine selectivity, and the broader context of the PIM kinase signaling pathway.

Data Presentation: Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases to ascertain its selectivity for the three PIM kinase isoforms (PIM1, PIM2, and PIM3).

Table 1: Inhibitory Activity of this compound against PIM Kinases

| Kinase | Ki (nM) | IC50 (nM) |

| PIM1 | 5[9] | 1.8 |

| PIM2 | - | 28 |

| PIM3 | 42[9] | 12 |

Data compiled from multiple sources. The IC50 values are from a specific study and may vary based on assay conditions. The Ki values indicate a strong binding affinity, particularly for PIM1.

Table 2: Selectivity of this compound against a Panel of Other Kinases

This compound was tested against a panel of 340 kinases at a concentration of 1 µM, with subsequent IC50 determinations for those inhibited by more than 50%.[10] The following table summarizes the IC50 values for the most potently inhibited kinases, demonstrating a notable selectivity for PIM1.[10][11]

| Kinase | IC50 (nM) |

| PIM1 | 1.8 |

| DYRK1B | 19 |

| Mst2 | 21 |

| DYRK1A | 23 |

| PIM3 | 12 |

| PIM2 | 28 |

| HIPK2 | 41 |

| HIPK3 | 41 |

| LKB1 | 48 |

| Haspin | 57 |

| MINK1 | 63 |

| TNIK | 86 |

| MST1 | 90 |

| HIPK1 | 100 |

| DYRK2 | 110 |

| YSK4 | 120 |

| PLK4 | 140 |

| MYO3A | 150 |

| CAMKK2 | 160 |

| CAMKK1 | 240 |

| MAP4K4 | 240 |

| CLK2 | 270 |

This table highlights that this compound is at least 10-fold more selective for PIM1 than for any other kinase tested in this panel.[10]

Experimental Protocols

The following sections detail the methodologies employed to characterize the kinase selectivity and cellular activity of this compound.

In Vitro Kinase Inhibition Assays (Ki and IC50 Determination)

The inhibitory activity of this compound against PIM kinases and the broader kinase panel was determined using in vitro enzymatic assays.

-

Objective : To quantify the potency of this compound against purified kinase enzymes.

-

General Procedure :

-

Recombinant PIM1, PIM2, or PIM3 enzymes were incubated with a specific peptide substrate and ATP.

-

For Ki determination, assays were performed with varying concentrations of both this compound (typically in 10-dose, three-fold serial dilutions starting from 10 µM) and ATP.[10]

-

For IC50 determination, assays were conducted with a fixed concentration of ATP (at the Km for each respective kinase) and varying concentrations of this compound.[10]

-

Kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a radiometric assay (e.g., 33P-ATP) or a fluorescence-based method.

-

The data from Ki experiments were analyzed using a Michaelis-Menten plot and a mixed inhibition equation for a global fit to determine the apparent Km and Ki values.[10] IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular PIM1 Inhibition Assay (Phospho-BAD Measurement)

To confirm that this compound inhibits PIM1 activity within a cellular context, a target engagement assay measuring the phosphorylation of a known PIM substrate, BAD, was utilized.[10]

-

Objective : To determine the cellular potency (EC50) of this compound by measuring the inhibition of PIM1-mediated phosphorylation of BAD.

-

Experimental Workflow :

-

HEK-293 cells were co-transfected with expression vectors for both PIM1 and its substrate, BAD. A catalytically inactive PIM1 mutant (K67M) was used as a negative control.[10]

-

The transfected cells were then treated with increasing concentrations of this compound.

-

Following treatment, cell lysates were prepared.

-

The level of BAD phosphorylation at serine 112 (a known PIM1 phosphorylation site) was quantified using a sensitive immunoassay, such as the SureFire assay.[11]

-

The EC50 value was determined by plotting the inhibition of BAD phosphorylation against the concentration of this compound. In these experiments, this compound demonstrated a potent PIM1-specific cellular activity with an average EC50 of 67 nM.[10][11]

-

Mandatory Visualizations

PIM Kinase Signaling Pathway

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of several cellular processes that are fundamental to cancer development and progression, including cell cycle progression, apoptosis, and metabolism.[9][12][][14][15] They are often downstream of the JAK/STAT signaling pathway and can also interact with the PI3K/AKT/mTOR pathway.[12][15][16]

Caption: Simplified PIM kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular PIM1 Inhibition Assay

The following diagram illustrates the workflow for determining the cellular potency of this compound.

References

- 1. Facebook [cancer.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Paper: Phase 1/2 Study of this compound, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]

- 4. mskcc.org [mskcc.org]

- 5. A Phase 1/2, Open-label, Dose escalation, Safety, Pharmacokinetic, and Pharmacodynamic Study of Oral TP 3654 in Patients with Intermediate or High-risk Primary or Secondary Myelofibrosis | Joint Clinical Trials Office [jcto.weill.cornell.edu]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]

- 8. Findings from a Phase I/II trial of nuvisertib in the treatment of R/R myelofibrosis | VJHemOnc [vjhemonc.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Preclinical Evidence for TP-3654 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654 is an orally available, second-generation, selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, are constitutively active serine/threonine kinases that play a crucial role in tumor cell proliferation, survival, and resistance to apoptosis.[2][3] Elevated expression of PIM kinases is observed in a variety of solid and hematologic malignancies and often correlates with a poor prognosis, making them attractive targets for cancer therapy.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the development of this compound for the treatment of solid tumors, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacodynamic effects.

Mechanism of Action: PIM Kinase Inhibition

This compound selectively binds to and inhibits the activity of PIM kinases, thereby preventing the activation of downstream signaling pathways that are critical for cancer cell growth and survival.[2] PIM kinases are downstream effectors of many cytokine signaling pathways, including the JAK/STAT pathway.[4][5] Once activated, PIM kinases phosphorylate a wide range of substrates involved in key cellular processes.

By inhibiting PIM kinases, this compound disrupts these oncogenic signaling cascades, leading to the suppression of tumor cell proliferation and the induction of apoptosis.

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | Ki (nM) |

| PIM-1 | 5[6] |

| PIM-2 | 239[6] |

| PIM-3 | 42[6] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Metric | Value (nM) | Reference |

| PIM-1/BAD Overexpression System | Cellular Activity | EC50 | 67 | [7] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Tumor Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |

| Bladder Carcinoma | UM-UC-3 | 200 mg/kg, oral, daily (5 days on, 2 days off) | Significant reduction in tumor volume and weight | [7] |

| Prostate Adenocarcinoma | PC-3 | 200 mg/kg, oral, daily (5 days on, 2 days off) | Significant reduction in tumor volume and weight | [7] |

Table 4: Pharmacodynamic Effects of this compound in PC-3 Xenograft Tumors

| Biomarker | Dose (mg/kg) | Time Point | Change in Phosphorylation | Reference |

| pS6K | 100 | 2 hours | ~40% decrease | [4][5] |

| pBad | 100 | 8 hours | ~80% decrease | [4][5] |

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against PIM kinases was determined using biochemical assays. While the specific details of the assay for this compound are not publicly available, a general protocol for such assays involves the following steps:

-

Reagents : Recombinant human PIM-1, PIM-2, and PIM-3 enzymes, a suitable peptide substrate, ATP, and the test compound (this compound).

-

Procedure : The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and varying concentrations of this compound in a reaction buffer. The reaction is allowed to proceed for a defined period at a specific temperature.

-

Detection : The amount of phosphorylated substrate is quantified, typically using methods like radioisotope incorporation (32P-ATP or 33P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki values are then derived from the IC50 values using the Cheng-Prusoff equation.

References

- 1. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Investigating the Pharmacokinetics of TP-3654: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654, also known as nuvisertib, is an orally available, second-generation, selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1.[1][2] PIM kinases are a family of serine/threonine kinases that play a crucial role in cell proliferation and survival.[1] Their upregulation is observed in various hematologic malignancies and solid tumors, making them an attractive therapeutic target.[1][3] this compound is currently under investigation in Phase 1/2 clinical trials for the treatment of advanced solid tumors and myelofibrosis.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details of experimental methodologies, and a visualization of its mechanism of action.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized through preclinical studies in animal models and ongoing clinical trials in humans. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Preclinical Pharmacokinetics

In a study involving female Sprague-Dawley rats, the oral pharmacokinetic profile of this compound was assessed. The compound, formulated in 10% polysorbate 20, demonstrated favorable oral bioavailability.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Female Sprague-Dawley Rats

| Parameter | Value |

| Dose (Oral) | 40 mg/kg |

| Tmax (Time to Maximum Concentration) | 1 hour |

| t1/2 (Half-life) | 4.1 hours |

| Oral Bioavailability | 39% |

Data sourced from a study on a small-molecule inhibitor of PIM kinases.

Clinical Pharmacokinetics

This compound is being evaluated in two key clinical trials: a Phase 1 study in patients with advanced solid tumors (NCT03715504) and a Phase 1/2 study in patients with myelofibrosis (NCT04176198).[4][5] These studies are assessing the safety, tolerability, and pharmacokinetics of this compound at various dose levels.

Preliminary pharmacokinetic data from the Phase 1 study in advanced solid tumors have shown a dose-dependent increase in plasma exposure.

Table 2: Human Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors (Phase 1, NCT03715504)

| Dose | Average Cmax (ng/mL) | Average AUC0-24 (ng*hr/mL) |

| 480 mg | 195 | 1965 |

| 720 mg | 357 | 3310 |

| 1080 mg | 735 | 6922 |

Data from a first-in-human, dose-escalation study presented at a scientific conference.

The Phase 1/2 study in myelofibrosis is evaluating this compound in dose-escalation cohorts ranging from 480 mg once daily to 720 mg twice daily.[6][7] As of a data cutoff in June 2024, 65 patients have been enrolled across five dose levels.[6] While pharmacokinetic data from this trial are being collected, specific parameters like Cmax and AUC have not yet been publicly detailed in the available literature. No dose-limiting toxicities have been observed to date in this study.[5]

Experimental Protocols

Detailed experimental protocols for the bioanalytical methods used in the clinical trials are not yet publicly available. However, based on standard practices for the quantification of small molecule kinase inhibitors in biological matrices, the following methodologies are likely employed.

Bioanalytical Method for Quantification of this compound in Plasma

Objective: To accurately and precisely quantify the concentration of this compound in human plasma.

Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Workflow:

Bioanalytical Workflow for this compound Quantification

Key Steps:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation to remove larger molecules. An internal standard (a molecule with similar properties to this compound) is added to account for variability during sample processing.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate this compound from other components in the plasma.

-

Mass Spectrometric Detection: The separated components are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both this compound and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of PIM1 kinase.[1] PIM1 is a downstream effector of the JAK/STAT signaling pathway, which is often constitutively activated in myelofibrosis.[8] By inhibiting PIM1, this compound modulates several downstream signaling pathways involved in cell survival and proliferation, including the mTORC1, MYC, and TGF-β pathways.[8]

This compound Mechanism of Action

The inhibition of PIM1 by this compound leads to decreased phosphorylation of the pro-apoptotic protein BAD, promoting apoptosis.[9] It also downregulates the activity of the MYC oncogene and the mTORC1 signaling pathway, both of which are critical for cell growth and proliferation.[8] Furthermore, this compound has been shown to inhibit the TGF-β signaling pathway, which is implicated in the development of fibrosis, a hallmark of myelofibrosis.[8]

Conclusion

This compound is a promising oral PIM1 kinase inhibitor with a pharmacokinetic profile that supports its continued clinical development. Preclinical studies have demonstrated good oral bioavailability, and early clinical data in patients with advanced solid tumors indicate a dose-proportional increase in exposure. The ongoing Phase 1/2 study in myelofibrosis will provide further insights into its pharmacokinetic and pharmacodynamic properties in this patient population. The mechanism of action, centered on the inhibition of the PIM1 kinase and its downstream signaling pathways, provides a strong rationale for its therapeutic potential in various malignancies. Further publication of detailed pharmacokinetic data and bioanalytical methodologies from the ongoing clinical trials is anticipated and will be crucial for the continued development and potential regulatory approval of this novel agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Sumitomo Pharma Oncology, Inc. Presents Updated Preliminary Data from Phase 1/2 Clinical Study Evaluating Investigational Agent this compound in Patients with Myelofibrosis at European Hematology Association 2023 Hybrid Congress - BioSpace [biospace.com]

- 6. Paper: Nuvisertib (this compound), an Investigational Selective PIM1 Kinase Inhibitor, Showed Durable Clinical Response and Sustained Hematological Improvement in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]

- 7. A Study of Oral Nuvisertib (this compound) in Patients With Myelofibrosis [clin.larvol.com]

- 8. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

TP-3654: A Deep Dive into its Impact on Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TP-3654 is a second-generation, orally bioavailable small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, with high selectivity for PIM1. PIM kinases are key regulators of cell proliferation, survival, and differentiation, and their overexpression is implicated in various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the effects of this compound on downstream signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PIM kinases. By binding to the ATP-binding pocket of PIM1, this compound prevents the phosphorylation of its downstream substrates, thereby modulating critical cellular processes. This inhibitory action has demonstrated significant anti-neoplastic and anti-fibrotic activity in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular processes.

| Target | Parameter | Value | Reference |

| PIM1 | Ki | 5 nM | [1] |

| PIM2 | Ki | 239 nM | [1] |

| PIM3 | Ki | 42 nM | [1] |

Table 1: In vitro Kinase Inhibitory Activity of this compound. This table details the biochemical potency of this compound against the three PIM kinase isoforms, demonstrating its high selectivity for PIM1.

| Cell Line/System | Parameter | Value | Reference |

| PIM-1/BAD overexpression system | EC50 | 67 nM | [2] |

| Ba/F3-EpoR-JAK2V617F | Apoptosis Induction | Marked | [3][4] |

| HEL (human JAK2V617F-positive) | Apoptosis Induction | Marked | [3][4] |

| UKE-1 (human JAK2V617F-positive) | Apoptosis Induction | Marked | [3][4] |

| PC-3 xenograft tumors (100 mg/kg) | pBad reduction | 80% at 8 hrs | [5] |

| PC-3 xenograft tumors (100 mg/kg) | pS6K reduction | 40% at 2 hrs | [5] |

| Healthy human PBMCs (ex vivo) | pS6K and pS6RP reduction (0.3-3 µM) | 30-70% | [5] |

Table 2: Cellular and In Vivo Activity of this compound. This table highlights the cellular efficacy of this compound in inducing apoptosis in cancer cell lines and modulating downstream biomarkers in both preclinical models and human cells.

Downstream Signaling Pathways Modulated by this compound

This compound, through its inhibition of PIM1 kinase, significantly impacts several critical downstream signaling pathways involved in cell growth, proliferation, and survival. The primary pathways affected are the mTORC1, MYC, and TGF-β signaling cascades.

mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and metabolism. PIM1 kinase can phosphorylate several components of this pathway, leading to its activation. This compound treatment has been shown to significantly inhibit mTORC1 signaling.[6] This is evidenced by the reduced phosphorylation of key downstream effectors, including the ribosomal protein S6 (S6RP), eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), and eukaryotic initiation factor 4B (eIF4B).[7]

MYC Signaling Pathway

The proto-oncogene MYC is a critical transcription factor that drives cell proliferation and is a known downstream target of PIM1 kinase. PIM1 can phosphorylate and stabilize MYC, leading to its increased transcriptional activity. Treatment with this compound leads to a significant decrease in the expression of c-MYC.[7]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and fibrosis. In the context of myelofibrosis, this pathway is often dysregulated. This compound treatment has been shown to inhibit TGF-β signaling, as evidenced by the reduced phosphorylation of SMAD2, a key downstream mediator of the pathway.[7]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the effects of this compound on downstream signaling pathways.

In Vitro Kinase Assays

-

Objective: To determine the biochemical potency and selectivity of this compound against PIM kinases.

-

Methodology: A common method is a radiometric filter binding assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). Recombinant PIM kinase enzymes are incubated with a specific substrate (e.g., PIMtide) and ATP (containing γ-32P-ATP for radiometric assays). The reaction is initiated and allowed to proceed for a defined period. The amount of phosphorylated substrate is then quantified. For IC50 determination, assays are performed with increasing concentrations of this compound.

-

Key Reagents: Recombinant PIM1, PIM2, and PIM3 enzymes; PIMtide substrate; ATP (with γ-32P-ATP if applicable); Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]

Cell-Based Assays

-

Objective: To assess the effect of this compound on cell proliferation, viability, and apoptosis.

-

Cell Lines: Hematopoietic cell lines expressing myeloproliferative neoplasm (MPN)-associated mutations such as Ba/F3-EpoR-JAK2V617F, HEL, UKE-1, and SET-2 are commonly used.[7]

-

Proliferation/Viability Assays: Cells are seeded in multi-well plates and treated with a range of this compound concentrations. Cell viability is assessed at various time points (e.g., over 5 days) using methods such as trypan blue exclusion or commercially available assays like CellTiter-Glo®.

-

Apoptosis Assays: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells are treated with this compound for a specified duration, followed by staining and analysis.

Western Blotting

-

Objective: To determine the effect of this compound on the phosphorylation status and expression levels of downstream signaling proteins.

-

Methodology:

-

Cell Lysis: Cells are treated with this compound or vehicle control, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-S6RP, S6RP, p-4E-BP1, 4E-BP1, p-SMAD2, SMAD2, c-MYC, and β-actin as a loading control).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

RNA Sequencing

-

Objective: To identify global changes in gene expression in response to this compound treatment.

-

Methodology:

-

Cell Sorting: In studies involving complex cell populations like bone marrow, specific cell types such as LSK (Lin-Sca-1+c-kit+) cells are isolated using fluorescence-activated cell sorting (FACS).[3]

-

RNA Isolation and Library Preparation: Total RNA is extracted from this compound-treated and control cells. RNA quality is assessed, and sequencing libraries are prepared using kits such as the TruSeq RNA Library Prep Kit.

-

Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Gene Set Enrichment Analysis (GSEA) is then used to identify enriched biological pathways and processes.[7]

-

In Vivo Murine Models of Myelofibrosis

-

Objective: To evaluate the in vivo efficacy of this compound in a disease-relevant model.

-

Animal Models: Conditional Jak2V617F knock-in mice and MPLW515L bone marrow transplantation models are frequently used to recapitulate the features of human myelofibrosis.[7]

-

Treatment Regimen: Mice are treated with this compound (e.g., 150 mg/kg, once daily) or vehicle control via oral gavage. Combination studies with other agents like the JAK inhibitor ruxolitinib are also performed.[7]

-

Efficacy Endpoints:

-

Hematological Parameters: Complete blood counts (CBCs) are monitored to assess changes in white blood cells, neutrophils, and platelets.

-

Spleen Size and Weight: Splenomegaly is a hallmark of myelofibrosis, and changes in spleen size and weight are key efficacy markers.

-

Bone Marrow Fibrosis: Bone marrow sections are stained with reticulin to assess the degree of fibrosis.

-

Survival Analysis: Kaplan-Meier survival curves are generated to evaluate the impact of treatment on overall survival.

-

Conclusion

This compound is a potent and selective PIM1 kinase inhibitor that exerts its anti-neoplastic and anti-fibrotic effects through the modulation of key downstream signaling pathways, including mTORC1, MYC, and TGF-β. The data presented in this guide underscore the significant preclinical activity of this compound and provide a rationale for its ongoing clinical development in myelofibrosis and other malignancies. Further research will continue to delineate the intricate molecular mechanisms underlying the therapeutic effects of this promising agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

The Anti-Fibrotic Activity of TP-3654: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-fibrotic properties of TP-3654 (nuvisertib), an investigational selective inhibitor of PIM1 kinase. The document outlines the compound's mechanism of action, summarizes key preclinical and clinical data, and details the experimental protocols used in its evaluation for the treatment of myelofibrosis, a hematological malignancy characterized by progressive bone marrow fibrosis.

Core Mechanism of Anti-Fibrotic Action

This compound exerts its anti-fibrotic effects by selectively inhibiting Pim-1 kinase, a serine/threonine kinase that is significantly upregulated in the hematopoietic progenitors of patients with myelofibrosis.[1][2][3] Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is frequently hyperactivated in myelofibrosis due to mutations in genes like JAK2, CALR, or MPL.[4] By inhibiting Pim-1, this compound modulates multiple pro-fibrotic signaling pathways, leading to a reduction in the production of extracellular matrix components and a decrease in bone marrow fibrosis.[1][2][3]

Mechanistically, the inhibition of Pim-1 by this compound has been shown to suppress the activity of several downstream targets, including mTORC1, MYC, and the TGF-β signaling pathway.[1][2][3][4] The transforming growth factor-beta (TGF-β) pathway is a critical regulator of fibrosis in various tissues. This compound has been observed to reduce serum TGF-β levels and diminish the expression of key fibrotic markers such as collagen I and III, Snail, and α-smooth muscle actin in the bone marrow.[4]

Furthermore, this compound has demonstrated the ability to broadly reduce the levels of circulating pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, IL-10, EN-RAGE, and MIP-1β, which are known to contribute to the chronic inflammatory state that drives fibrosis in myelofibrosis.[5] This modulation of the cytokine profile is correlated with improvements in disease symptoms.[5]

Quantitative Data Summary

Preclinical Efficacy in Murine Models of Myelofibrosis

The anti-fibrotic activity of this compound has been extensively evaluated in well-established murine models of myelofibrosis that recapitulate the human disease, including those driven by the Jak2V617F and MPLW515L mutations.[1][2][3][4][5][6][7]

| Parameter | Animal Model | Treatment Group | Outcome | Reference |

| Bone Marrow Fibrosis | Jak2V617F | This compound | Significant attenuation of bone marrow fibrosis | [1][3] |

| MPLW515L | This compound | Significant attenuation of bone marrow fibrosis | [1][3][6] | |

| Jak2V617F & MPLW515L | This compound vs. Ruxolitinib | This compound exhibited more potent inhibition of bone marrow fibrosis | [4] | |

| Jak2V617F & MPLW515L | This compound + Ruxolitinib | Greater abrogation of bone marrow fibrosis compared to either agent alone | [1][3][4][6] | |

| Spleen Size (Splenomegaly) | Jak2V617F & MPLW515L | This compound | Significant reduction in spleen size and weight | [1][3][4][6] |

| Jak2V617F & MPLW515L | This compound + Ruxolitinib | Greater reduction in spleen size compared to monotherapy | [1][3][6] | |

| Leukocytosis | Jak2V617F & MPLW515L | This compound | Significant reduction in white blood cell and neutrophil counts | [4][6] |

| Cell Proliferation | In vitro (JAK2V617F & MPLW515L mutant cells) | This compound | Significant reduction in the proliferation of hematopoietic cells and progenitors | [4] |

Clinical Activity in Patients with Relapsed/Refractory Myelofibrosis (NCT04176198)

Preliminary data from the ongoing Phase 1/2 clinical trial of this compound in patients with myelofibrosis who have been previously treated with or are ineligible for JAK inhibitor therapy have shown encouraging signs of clinical activity.[8][9][10][11][12][13]

| Parameter | Patient Population | Result | Reference |

| Bone Marrow Fibrosis | Relapsed/Refractory Myelofibrosis | Improvement observed in 42.9% of evaluable patients. In one case, a reduction from grade 3 to grade 2 was reported. | [5] |

| Spleen Volume Reduction (SVR) | Relapsed/Refractory Myelofibrosis | ≥25% SVR (SVR25) observed in 22.2% of evaluable patients. | [5] |

| Symptom Improvement | Relapsed/Refractory Myelofibrosis | ≥50% reduction in Total Symptom Score (TSS50) in 44.4% of evaluable patients. | [5] |

| Cytokine Modulation | Relapsed/Refractory Myelofibrosis | Significant reduction in pro-inflammatory cytokines (e.g., EN-RAGE, MIP-1β) and an increase in anti-inflammatory cytokines (e.g., adiponectin). Cytokine reduction correlated significantly (p<0.001) with symptom and spleen responses. | [5] |

| In a patient with bone marrow fibrosis improvement, reductions in IL-6 (68%), IL-12p40 (83%), MMP9 (56%), and EN-RAGE (68%) were noted. | [6] |

Experimental Protocols

Preclinical Murine Models of Myelofibrosis

The in vivo anti-fibrotic efficacy of this compound was assessed using bone marrow transplantation-based murine models.[1][2][3][4][6]

Model Generation:

-

Donor Cells: Bone marrow cells were harvested from donor mice and transduced with a retrovirus encoding either the human JAK2V617F or MPLW515L mutation.

-

Recipient Mice: Lethally irradiated recipient mice (e.g., C57BL/6) were transplanted with the transduced bone marrow cells.

-

Disease Development: Mice were monitored for the development of a myeloproliferative neoplasm phenotype, including leukocytosis, splenomegaly, and bone marrow fibrosis, which typically occurs over several weeks.

Treatment Regimen:

-

Drug Administration: Once the disease was established, mice were treated with vehicle control, this compound (administered orally), ruxolitinib, or a combination of this compound and ruxolitinib.

-

Duration: Treatment was typically administered daily for a period of 3 to 4 weeks.

-

Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tissues were collected for analysis. Peripheral blood was analyzed for complete blood counts. Spleens were excised and weighed. Bone marrow was flushed from femurs and tibias for histological analysis.

Histological Analysis of Bone Marrow Fibrosis:

-

Sample Preparation: Bone sections were fixed, decalcified, and embedded in paraffin.

-

Staining: Sections were stained with Gomori's silver stain (reticulin stain) to visualize reticulin fibers.

-

Grading: The degree of bone marrow fibrosis was graded on a scale of 0 to 3, according to the European consensus scoring system.

Phase 1/2 Clinical Trial (NCT04176198)

This is an ongoing, multicenter, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with myelofibrosis.[8][9][10][11][12][13]

Study Design:

-

Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of this compound monotherapy. Patients are enrolled in sequential cohorts at increasing dose levels.

-

Phase 2 (Dose Expansion): To further evaluate the safety, tolerability, and clinical activity of this compound at the RP2D. This phase includes multiple arms to assess this compound as a monotherapy and in combination with JAK inhibitors like ruxolitinib and momelotinib.[13]

Key Eligibility Criteria:

-

Diagnosis: Patients with primary or secondary myelofibrosis (post-polycythemia vera or post-essential thrombocythemia).

-

Risk Stratification: Intermediate or high-risk disease as defined by the Dynamic International Prognostic Scoring System (DIPSS).

-

Prior Treatment: Patients must have been previously treated with a JAK inhibitor and experienced treatment failure, loss of response, or are ineligible for JAK inhibitor therapy.

-

Clinical Signs: Presence of splenomegaly (spleen volume ≥ 450 cm³ by MRI or CT) and measurable disease-related symptoms.

Primary and Secondary Endpoints:

-

Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events, and determination of the MTD/RP2D.

-

Secondary Endpoints: Spleen volume reduction, improvement in total symptom score, overall survival, duration of response, and changes in bone marrow fibrosis. Pharmacodynamic markers, including the modulation of circulating cytokine levels, are also assessed.

Conclusion

This compound, a selective PIM1 kinase inhibitor, has demonstrated significant anti-fibrotic activity in both preclinical models and early-phase clinical trials for myelofibrosis. Its mechanism of action, centered on the inhibition of multiple pro-fibrotic signaling pathways including TGF-β and the reduction of pro-inflammatory cytokines, provides a strong rationale for its continued development. The observed improvements in bone marrow fibrosis in a subset of patients, a key hallmark of the disease that is not adequately addressed by current therapies, highlight the potential of this compound to be a disease-modifying agent. Further investigation in ongoing and future clinical trials is warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with existing standards of care.

References

- 1. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. communities.springernature.com [communities.springernature.com]

- 5. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]

- 6. researchgate.net [researchgate.net]

- 7. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Clinical Trial: NCT04176198 - My Cancer Genome [mycancergenome.org]

- 11. A Study of Oral Nuvisertib (this compound) in Patients With Myelofibrosis [clin.larvol.com]

- 12. mskcc.org [mskcc.org]

- 13. Findings from a Phase I/II trial of nuvisertib in the treatment of R/R myelofibrosis | VJHemOnc [vjhemonc.com]

TP-3654: A Deep Dive into its Impact on Hematopoietic Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TP-3654, a second-generation, orally bioavailable small molecule inhibitor of PIM kinases, has emerged as a promising therapeutic agent in the landscape of hematologic malignancies, particularly myelofibrosis (MF). PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is a hallmark of several cancers, including hematological neoplasms, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical and clinical data elucidating the impact of this compound on hematopoietic cell proliferation, with a focus on its mechanism of action, supported by detailed experimental protocols and quantitative data.

Mechanism of Action: Targeting the PIM Kinase Pathway

This compound is a selective ATP-competitive inhibitor of PIM kinases, with a particularly high affinity for PIM1.[2][3] By binding to the ATP-binding pocket of PIM kinases, this compound prevents their catalytic activity, thereby inhibiting the phosphorylation of downstream substrates.[1] The PIM kinase signaling cascade is intricately linked with several key pathways that govern cell proliferation and survival, including the JAK/STAT, mTORC1, MYC, and TGF-β signaling pathways.[4][5] Preclinical studies have demonstrated that pharmacological inhibition of PIM1 with this compound leads to a significant reduction in the proliferation of hematopoietic cells harboring myeloproliferative neoplasm (MPN) driver mutations, such as JAK2V617F and MPLW515L.[4] Furthermore, this compound treatment has been shown to induce apoptosis in these malignant cells.[6][7]

The central role of PIM1 in mediating the oncogenic signals downstream of JAK2V617F underscores the therapeutic potential of this compound in myelofibrosis. The inhibition of PIM1 by this compound disrupts the intricate signaling network that drives the proliferation and survival of malignant hematopoietic progenitor cells.

Quantitative Analysis of this compound's Anti-proliferative Effects

Preclinical studies have consistently demonstrated the potent anti-proliferative activity of this compound against a panel of hematopoietic cell lines harboring MPN driver mutations. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of Hematopoietic Cell Proliferation by this compound

| Cell Line | Genotype | This compound Concentration (µM) | Proliferation Inhibition | Reference |

| Ba/F3-EpoR-JAK2V617F | Murine pro-B, JAK2V617F | 0.5 - 1.0 | Significant reduction | [8][9] |

| Ba/F3-MPLW515L | Murine pro-B, MPLW515L | 0.25 - 1.0 | Significant reduction | [9] |

| HEL | Human erythroleukemia, JAK2V617F | 0.5 - 1.0 | Significant inhibition | [9] |

| UKE-1 | Human megakaryoblastic, JAK2V617F | 0.5 - 1.0 | Significant inhibition | [9] |

| SET-2 | Human megakaryoblastic, JAK2V617F | Not specified | Significant inhibition | [9] |

| MF Patient CD34+ cells | Human primary cells | Not specified | Significant reduction in myeloid colony formation | [4] |

Table 2: Kinase Inhibitory Activity of this compound

| Kinase | Ki (nM) | EC50 (nM) in PIM-1/BAD overexpression system | Reference |

| PIM1 | 5 | 67 | [2] |

| PIM3 | 42 | Not Applicable | [2] |

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of this compound's effects, this section provides detailed methodologies for the key experiments cited in the preclinical studies.

Cell Proliferation Assays

Objective: To quantify the effect of this compound on the proliferation of hematopoietic cell lines.

Protocol:

-

Cell Culture: Murine Ba/F3-EpoR-JAK2V617F, BA/F3-MPLW515L, and human HEL, UKE-1, and SET-2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

-

Treatment: Cells are treated with a dose range of this compound (e.g., 0.25 µM to 1.0 µM) or vehicle control (DMSO).[9]

-

Incubation: Plates are incubated for a period of up to 5 days at 37°C in a humidified incubator with 5% CO2.[10]

-

Viable Cell Counting: At specified time points, viable cells are counted using a hemocytometer and trypan blue exclusion or a commercially available cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle-treated control.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Hematopoietic cells are treated with this compound or vehicle for a specified duration. Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-EIF4B, phospho-S6RP, phospho-4E-BP1, phospho-BAD, phospho-SMAD2, and c-MYC) overnight at 4°C.[10]

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: The membrane is stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Clinical Implications and Future Directions

The robust preclinical data for this compound has translated into promising early clinical activity in patients with relapsed or refractory myelofibrosis. Phase 1/2 clinical trials have demonstrated that this compound is well-tolerated and can lead to reductions in spleen volume, improvements in total symptom scores, and favorable changes in cytokine profiles.[11][12][13] Notably, the treatment has shown clinical activity in patients with baseline thrombocytopenia and anemia, addressing a significant unmet need in this patient population.[5]

The development of this compound, both as a monotherapy and in combination with other agents like JAK inhibitors, holds significant promise for the treatment of myelofibrosis and potentially other hematologic malignancies driven by PIM kinase signaling.[14] Further clinical investigation is warranted to fully elucidate its efficacy and safety profile and to identify patient populations most likely to benefit from this targeted therapy.

Conclusion

This compound is a potent and selective PIM kinase inhibitor that effectively targets the proliferation of malignant hematopoietic cells. Its mechanism of action, centered on the inhibition of the PIM1 signaling pathway, disrupts key cellular processes essential for tumor cell survival and growth. The comprehensive preclinical and emerging clinical data strongly support the continued development of this compound as a novel therapeutic strategy for patients with myelofibrosis and other hematologic cancers. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted effects of this promising agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. massbio.org [massbio.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pim1 serine/threonine kinase regulates the number and functions of murine hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]

- 13. Publications - Biochemistry and Molecular Genetics [med.virginia.edu]

- 14. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]

The Discovery and Development of TP-3654: A Selective PIM1 Kinase Inhibitor for Myelofibrosis

A Technical Whitepaper for Drug Development Professionals

Abstract

TP-3654 (also known as nuvisertib) is a second-generation, orally bioavailable, selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase, a serine/threonine kinase implicated in the pathogenesis of various hematologic malignancies, including myelofibrosis. Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The current standard of care, JAK inhibitors, provides symptomatic relief but has limited impact on the underlying disease biology. This compound has emerged as a promising therapeutic candidate, demonstrating significant preclinical efficacy in reducing disease burden and the potential for disease modification. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound.

Introduction

Myelofibrosis (MF) is a chronic and progressive hematologic malignancy driven by dysregulated signaling pathways, most commonly involving JAK/STAT activation. While JAK inhibitors have improved patient outcomes, there remains a significant unmet medical need for therapies that can alter the natural history of the disease, particularly in reversing bone marrow fibrosis. The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are downstream effectors of multiple signaling pathways, including JAK/STAT, and are overexpressed in various cancers, including MF.[1][2] PIM1, in particular, has been identified as a key driver of cell proliferation and survival in MF.[3] Genetic and pharmacologic inhibition of PIM1 has been shown to ameliorate myelofibrosis in preclinical models, making it an attractive therapeutic target.[4]

This compound is a potent and selective inhibitor of PIM1 kinase.[5] Its development was driven by the need for a more targeted and less toxic therapeutic option for MF patients. This document details the scientific journey of this compound from its initial discovery and characterization to its current clinical development.

Discovery and Preclinical Development

Lead Optimization and In Vitro Characterization

This compound was identified through a lead optimization program aimed at developing a highly selective and orally bioavailable PIM1 kinase inhibitor. The chemical structure of this compound is 2-((1r,4r)-4-((3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol.[6]

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | Ki (nM) |

| PIM1 | 5[6] |

| PIM2 | 239[6] |

| PIM3 | 42[6] |

This compound demonstrated potent and selective inhibition of PIM1 kinase with a Ki of 5 nM.[6] It exhibited significantly less activity against PIM2, indicating its selectivity for PIM1. In a PIM1-dependent cellular assay, this compound showed an average EC50 of 67 nM.[5]

Preclinical Efficacy in Myelofibrosis Models

The preclinical efficacy of this compound was evaluated in murine models of myelofibrosis driven by JAK2V617F and MPLW515L mutations.[4][7]

Table 2: Preclinical Efficacy of this compound in Murine Models of Myelofibrosis

| Model | Treatment | Key Findings | Reference |

| JAK2V617F | This compound Monotherapy | Reduced spleen size and bone marrow fibrosis. | [7] |

| JAK2V617F | This compound + Ruxolitinib | Greater reduction in spleen size and bone marrow fibrosis compared to either agent alone. | [4] |

| MPLW515L | This compound Monotherapy | Reduced spleen size and bone marrow fibrosis. | [7] |

| MPLW515L | This compound + Ruxolitinib | Greater reduction in spleen size and bone marrow fibrosis compared to either agent alone. | [4] |

In these models, this compound, both as a monotherapy and in combination with the JAK inhibitor ruxolitinib, led to a significant reduction in spleen size and ameliorated bone marrow fibrosis.[4][7] Furthermore, treatment with this compound resulted in the normalization of white blood cell and neutrophil counts.[5] Mechanistically, this compound was found to inhibit mTORC1, MYC, and TGF-β signaling pathways in JAK2V617F mutant hematopoietic cells.[4]

Pharmacokinetics

Pharmacokinetic studies in female Sprague-Dawley rats demonstrated that this compound has favorable oral bioavailability.[3]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Dose | 40 mg/kg (oral) |

| Tmax | 1 hour |

| t1/2 | 4.1 hours |

| Oral Bioavailability | 39% |

Mechanism of Action

This compound exerts its therapeutic effect through the selective inhibition of PIM1 kinase. PIM1 is a downstream effector of the JAK/STAT pathway, which is constitutively active in the majority of myelofibrosis patients. By inhibiting PIM1, this compound disrupts key signaling cascades involved in cell proliferation, survival, and fibrosis.

Caption: this compound inhibits PIM1 kinase, a key node in oncogenic signaling.

Clinical Development

This compound is currently being evaluated in a Phase 1/2, multicenter, open-label, dose-escalation study in patients with intermediate or high-risk primary or secondary myelofibrosis who have been previously treated with or are ineligible for JAK inhibitor therapy (NCT04176198).[2][8][9]

Clinical Trial Design

The study consists of a dose-escalation phase to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), followed by a dose-expansion phase to further evaluate the safety and efficacy of this compound.[2] The study is also evaluating this compound in combination with ruxolitinib and momelotinib in separate arms.[7]

Caption: Clinical development workflow for this compound in myelofibrosis.

Preliminary Clinical Results

Preliminary data from the Phase 1/2 study have shown that this compound is well-tolerated and demonstrates early signs of clinical activity in patients with relapsed/refractory myelofibrosis.[2][3]

Table 4: Preliminary Clinical Efficacy of this compound in Relapsed/Refractory Myelofibrosis (n=13 evaluable patients treated for ≥12 weeks)

| Efficacy Endpoint | Result | Reference |

| Spleen Volume Reduction (SVR) | 10 of 13 patients showed SVR | [2] |

| ≥35% SVR | 3 of 13 patients | [2] |

| Total Symptom Score (TSS) Improvement | 12 of 13 patients showed TSS improvement | [2] |

| ≥50% TSS Response | 7 of 13 patients | [2] |

Treatment with this compound also resulted in broad reductions in circulating cytokines, which correlated with improvements in total symptom scores.[2] Notably, bone marrow fibrosis was reduced in one patient who also achieved spleen and symptom responses.[2] The most common treatment-related adverse events were mild to moderate nausea, vomiting, and diarrhea.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against PIM kinases was determined using a radiometric filter-binding assay. Recombinant human PIM1, PIM2, and PIM3 enzymes were incubated with a peptide substrate and [γ-33P]ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature and then terminated by spotting onto a phosphocellulose filter membrane. The filters were washed to remove unincorporated [γ-33P]ATP, and the amount of incorporated radioactivity was quantified by scintillation counting. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability Assay

The effect of this compound on the viability of hematopoietic cell lines was assessed using a commercial ATP-based luminescence assay. Cells were seeded in 96-well plates and treated with a dose-response of this compound for 72 hours. At the end of the incubation period, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present was added. Luminescence was measured using a plate reader, and the EC50 values were determined by non-linear regression analysis.

Murine Models of Myelofibrosis

The in vivo efficacy of this compound was evaluated in mouse models of myelofibrosis induced by the transplantation of bone marrow cells transduced with retroviruses encoding either JAK2V617F or MPLW515L. Following disease establishment, mice were treated with this compound (administered by oral gavage), ruxolitinib (administered in the feed), or a combination of both. Disease progression was monitored by regular blood counts and measurement of spleen size. At the end of the study, spleens and femurs were harvested for histological analysis of bone marrow fibrosis using silver staining.

Clinical Trial Protocol (NCT04176198)

Eligible patients with intermediate or high-risk myelofibrosis who have failed or are intolerant to at least one JAK inhibitor are enrolled. In the dose-escalation phase, patients receive escalating doses of this compound monotherapy to determine the MTD and RP2D. In the dose-expansion phase, patients are treated at the RP2D. In the combination arms, patients receive this compound in combination with a stable dose of either ruxolitinib or momelotinib. The primary endpoints are safety and tolerability. Secondary endpoints include spleen volume reduction (assessed by MRI or CT), improvement in total symptom score (assessed by the Myelofibrosis Symptom Assessment Form), and pharmacokinetic and pharmacodynamic markers.

Conclusion

This compound is a promising, selective PIM1 kinase inhibitor with a compelling preclinical rationale and encouraging early clinical data in patients with relapsed/refractory myelofibrosis. Its mechanism of action, targeting a key downstream effector of oncogenic signaling pathways, offers the potential for disease modification, a significant unmet need in the current treatment landscape. The ongoing Phase 1/2 clinical trial will further elucidate the safety and efficacy of this compound, both as a monotherapy and in combination with JAK inhibitors, and will be crucial in determining its future role in the management of myelofibrosis.

References

- 1. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. onclive.com [onclive.com]

- 4. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Paper: Phase 1/2 Study of this compound, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

TP-3654: A Technical Guide to a Second-Generation PIM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-3654, also known as nuvisertib, is an orally bioavailable, second-generation, and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various human cancers and play a crucial role in tumor cell proliferation, survival, and migration.[1] this compound has demonstrated potent and selective inhibition of PIM kinases, leading to the suppression of PIM-mediated signaling pathways and subsequent anti-neoplastic activity in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the IUPAC name 2-((1R,4R)-4-((3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol.[1][2] Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-((1R,4R)-4-((3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol[1][2] |

| Synonyms | TP3654, SGI-9481, Nuvisertib[1] |

| CAS Number | 1361951-15-6[2] |

| Molecular Formula | C22H25F3N4O[2] |

| Molecular Weight | 418.46 g/mol [2] |

| SMILES | OC(C)(C)[C@H]1CC--INVALID-LINK--CC1[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow solid[3] |

| Solubility | DMSO: 84 mg/mL (200.73 mM)[4][5] Ethanol: 6 mg/mL[4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[3] |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of PIM kinases, with the highest affinity for PIM-1. It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] The PIM kinases are downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and have been shown to modulate other critical signaling cascades, including the PI3K/AKT/mTOR and TGF-β pathways.

The inhibitory activity of this compound against the three PIM kinase isoforms is summarized in the table below.

Table 3: In Vitro Inhibitory Activity of this compound against PIM Kinases

| Target | Ki (nM) |

| PIM-1 | 5[4][5] |

| PIM-2 | 239[4][5] |

| PIM-3 | 42[4][5] |

By inhibiting PIM kinases, this compound disrupts key cellular processes that contribute to tumorigenesis. Downstream substrates of PIM kinases include the pro-apoptotic protein BAD, the cell cycle regulator p27, and components of the protein synthesis machinery like 4E-BP1. Phosphorylation of these substrates by PIM kinases promotes cell survival and proliferation. This compound's inhibition of this activity leads to decreased phosphorylation of these targets, resulting in apoptosis and cell cycle arrest.

Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.

Preclinical Efficacy

The anti-cancer activity of this compound has been evaluated in various in vitro and in vivo models.

In Vitro Cellular Activity

This compound has demonstrated potent activity in cell-based assays, including the inhibition of PIM-1 substrate phosphorylation and the suppression of cancer cell proliferation.

Table 4: In Vitro Cellular Activity of this compound

| Assay | Cell Line | Endpoint | Result |

| Phospho-BAD (Ser112) Assay | HEK293T (PIM-1/BAD overexpressing) | EC50 | 67 nM |

| Cell Proliferation Assay | UM-UC-3 (Bladder Cancer) | Inhibition of colony growth | Effective |

| Cell Proliferation Assay | T24 (Bladder Cancer) | Inhibition of colony growth | Effective |

In Vivo Antitumor Activity

Oral administration of this compound has been shown to significantly reduce tumor growth in various mouse xenograft models.

Table 5: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Dosing | Outcome |

| UM-UC-3 (Bladder Cancer) Xenograft | 200 mg/kg, oral, daily | Significant tumor growth reduction[1] |

| PC-3 (Prostate Cancer) Xenograft | 200 mg/kg, oral, daily | Significant tumor growth reduction[1] |

| JAK2V617F Mouse Model of Myelofibrosis | 150 mg/kg, oral, daily | Reduced leukocytosis, splenomegaly, and bone marrow fibrosis |

| MPLW515L Mouse Model of Myelofibrosis | Not specified | Reduced leukocytosis, splenomegaly, and bone marrow fibrosis |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against PIM kinases.

-

Methodology:

-

A panel of kinases, including PIM-1, PIM-2, and PIM-3, are used.

-

This compound is serially diluted to create a range of concentrations.

-

The kinase, this compound, and a fluorescently labeled ATP analog are combined in a reaction buffer.

-

The reaction is initiated by the addition of a substrate peptide.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Phospho-BAD Cellular Assay

-

Objective: To assess the ability of this compound to inhibit the phosphorylation of a known PIM-1 substrate in a cellular context.

-

Methodology:

-

HEK293T cells are co-transfected with expression vectors for PIM-1 and its substrate, BAD.[6]

-

The transfected cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or vehicle control for a defined period.

-

Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated BAD (at Ser112) and total BAD are measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.[6]

-

The EC50 value is determined by plotting the percentage of inhibition of BAD phosphorylation against the log of the this compound concentration.

-

Cell Proliferation/Colony Formation Assay

-

Objective: To evaluate the effect of this compound on the growth and survival of cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., UM-UC-3, T24) are seeded at a low density in multi-well plates or soft agar.

-

The cells are treated with a range of concentrations of this compound or vehicle control.

-

The plates are incubated for a period of 7-14 days to allow for colony formation.

-

The colonies are then fixed and stained with crystal violet.

-

The number and size of the colonies are quantified using an automated colony counter or by manual counting.

-

The effect of this compound on cell proliferation is expressed as the percentage of inhibition of colony formation compared to the vehicle-treated control.

-

In Vivo Xenograft Tumor Model

-

Objective: To assess the in vivo antitumor efficacy of this compound.

-

Methodology:

-

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., UM-UC-3, PC-3).

-

The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[1]

-

The mice are then randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 200 mg/kg, daily).[1] The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The antitumor efficacy is evaluated by comparing the tumor growth in the this compound-treated group to the control group.

-

Caption: A typical preclinical experimental workflow for the evaluation of a kinase inhibitor like this compound.

Pharmacokinetics

Pharmacokinetic studies in female Sprague-Dawley rats have shown that this compound has favorable oral bioavailability.

Table 6: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (40 mg/kg, oral) |

| Tmax | 1 hour |

| Half-life (t1/2) | 4.1 hours |

| Oral Bioavailability | 39% |

Conclusion

This compound is a potent and selective second-generation PIM kinase inhibitor with promising anti-cancer properties. Its ability to be administered orally and its favorable preclinical efficacy and pharmacokinetic profile make it a strong candidate for further clinical development in the treatment of various malignancies, particularly those with demonstrated PIM kinase overexpression or pathway activation. The detailed methodologies and comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals working on PIM kinase inhibitors and related cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. onclive.com [onclive.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Genetic ablation of Pim1 or pharmacologic inhibition with this compound ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

TP-3654: A Novel PIM1 Kinase Inhibitor for Ruxolitinib-Resistant Myelofibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myelofibrosis (MF) is a severe myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] While JAK inhibitors like ruxolitinib have been a cornerstone of treatment, a significant portion of patients develop resistance or intolerance, highlighting the urgent need for novel therapeutic strategies.[1][2] TP-3654 (also known as Nuvisertib) is an investigational, orally bioavailable, and selective inhibitor of PIM1 kinase, a downstream effector of the JAK/STAT signaling pathway, that has shown promise in preclinical and clinical studies for patients with ruxolitinib-resistant myelofibrosis.[3][4][5]

Core Mechanism of Action

PIM1 kinase is a serine/threonine kinase that is highly expressed in hematologic malignancies, including myelofibrosis.[4][6][7] It plays a crucial role in cell survival, proliferation, and apoptosis by modulating the activity of several signaling pathways, including PI3K/AKT and JAK/STAT.[7][8] In myelofibrosis, the hyperactive JAK/STAT signaling, often driven by mutations like JAK2V617F, MPLW515L, or CALR, leads to the upregulation of PIM1.[1][2] PIM1, in turn, promotes cell proliferation and survival and contributes to the fibrotic process.

This compound selectively inhibits PIM1 kinase, leading to several downstream effects that counteract the pathology of myelofibrosis.[1][6] Preclinical studies have demonstrated that this compound treatment leads to the inhibition of mTORC1, MYC, and TGF-β signaling pathways in hematopoietic cells with the JAK2V617F mutation.[1][2] This multi-pronged attack results in reduced cell proliferation, induction of apoptosis in malignant cells, and attenuation of bone marrow fibrosis.[1][9][10]

Preclinical Efficacy

This compound has demonstrated significant anti-myelofibrotic activity in various preclinical models.

In Vitro Studies

In vitro studies using hematopoietic cell lines expressing myelofibrosis-associated mutations (JAK2V617F and MPLW515L) have shown that this compound effectively reduces cell proliferation and induces apoptosis.[1][9] Notably, this compound acts synergistically with the JAK inhibitor ruxolitinib to induce apoptosis in these cells.[1][9]

| Cell Line | Mutation | Effect of this compound | Reference |

| BA/F3-EpoR-JAK2V617F | JAK2V617F | Reduced proliferation, induced apoptosis | [1][9] |

| BA/F3-MPLW515L | MPLW515L | Reduced proliferation | [1] |

| HEL | JAK2V617F | Reduced proliferation, induced apoptosis | [1][9] |

| UKE-1 | JAK2V617F | Reduced proliferation, induced apoptosis | [9] |

| SET-2 | JAK2V617F | Reduced proliferation | [1] |

In Vivo Murine Models

Studies in murine models of myelofibrosis induced by JAK2V617F and MPLW515L mutations have shown that this compound, both as a monotherapy and in combination with ruxolitinib, leads to significant reductions in splenomegaly, leukocytosis, and bone marrow fibrosis.[1][2][9] The combination therapy, in particular, resulted in a more profound abrogation of bone marrow fibrosis compared to either agent alone.[1][2][9]

| Mouse Model | Treatment | Key Findings | Reference |

| Jak2V617F | This compound | Reduced leukocytosis, splenomegaly, and bone marrow fibrosis | [1][2][9] |

| Jak2V617F | This compound + Ruxolitinib | Greater reduction in spleen size, normalization of blood counts, abrogation of bone marrow fibrosis | [1][9] |

| MPLW515L | This compound | Reduced leukocytosis, splenomegaly, and bone marrow fibrosis | [1][2] |

| MPLW515L | This compound + Ruxolitinib | Greater reduction in splenomegaly and bone marrow fibrosis | [1] |

Clinical Development and Efficacy

This compound is currently being evaluated in a global Phase 1/2 clinical trial (NCT04176198) in patients with primary or secondary myelofibrosis who are relapsed, refractory, or intolerant to JAK inhibitors.[3][4] Preliminary data from this study have been encouraging, demonstrating a favorable safety profile and early signs of clinical activity.[3]

Safety and Tolerability